Compound Description: N-(3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidines are a series of compounds that exhibit Na/H exchange inhibitory activities. [] The structure-activity relationship (SAR) of these compounds was investigated, revealing a parabolic relationship between the length of the 4-substituent and activity. [] Optimal 4-substituents were found to be propyl, ethyl, and isopropyl groups. [] A key derivative, N-(4-isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidine, demonstrated potent Na/H exchange inhibition (IC50 = 0.12 μM). [] Its methanesulfonate salt (KB-R9032) exhibited excellent water solubility and anti-arrhythmia activity in a rat acute myocardial infarction model, prompting further investigation for ischemia-reperfusion injury treatment. []
Relevance: While not directly containing a quinoxalinone moiety, these compounds share a similar core structure with N-{3-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide. Both classes feature a six-membered heterocycle (benzo[1,4]oxazine vs. quinoxaline) connected to a phenyl ring via a carbonyl linker. Additionally, the presence of methanesulfonamide and guanidine substituents in both series highlights a common strategy for modulating biological activity. This suggests that insights from the SAR studies of N-(3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidines could inform the development of N-{3-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide analogs.
Compound Description: BN 80933 is a compound that demonstrates neuroprotective effects through dual inhibition of neuronal nitric-oxide synthase and antioxidant properties. [] It has been shown to reduce functional and histological damage in rats subjected to cerebral ischemia. [] Further investigations in mice with transient middle cerebral artery occlusion (MCAO) confirmed its neuroprotective efficacy, evidenced by reduced infarct volume, improved neurological scores, and decreased blood-brain barrier disruption. [] Moreover, BN 80933 significantly decreased brain edema and neutrophil infiltration in the MCAO model. [] These findings highlight BN 80933's potential as a promising stroke treatment.
Relevance: BN 80933 shares a structural similarity with N-{3-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide through the presence of a benzopyran moiety. Although the benzopyran system in BN 80933 is linked to a piperazine ring and a thiophene carboximid-amide, the common occurrence of this heterocyclic motif suggests potential overlap in their pharmacological profiles.
Compound Description: BIBN4096BS is a calcitonin gene-related peptide (CGRP) receptor antagonist with high selectivity for CGRP over adrenomedullin (AM) receptors. [] It effectively alleviates migraine symptoms, making it a valuable therapeutic agent. [] BIBN4096BS-sensitive CGRP1 receptors are composed of calcitonin receptor-like receptor (CL) and receptor activity-modifying protein 1 (RAMP1), while BIBN4096BS-insensitive AM receptors are CL/RAMP2 or CL/RAMP3. [] Notably, BIBN4096BS exhibits species selectivity, displaying higher affinity for primate CGRP receptors over rodent counterparts. [] Studies focusing on the interaction of BIBN4096BS with CGRP receptors highlight the importance of tryptophan at position 74 of RAMP1 in conferring species selectivity and the role of RAMP1 in enabling high-affinity interaction with the CGRP1 receptor. []
Relevance: BIBN4096BS and N-{3-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide belong to the same chemical class, sharing the core structure of a quinazolinone ring. Both compounds exhibit variations in substituents attached to the quinazolinone core, leading to diverse pharmacological profiles. Despite their different targets (CGRP receptors vs. an unspecified target for the latter compound), the shared quinazolinone scaffold points to a common chemical origin and potential for overlapping pharmacological activity.
Compound Description: ISQ-1 is an isoquinolinone derivative that blocks the ultrarapid delayed rectifier potassium current (IKur) in Chinese hamster ovary cells expressing human Kv1.5 channels with an IC50 value of 324 nM. [] In anesthetized dogs, ISQ-1 demonstrated a comparable increase in atrial refractory period to that of triarylethanol amine (TAEA), another IKur blocker, without affecting ventricular refractory period or QTc interval. [] Notably, ISQ-1 effectively terminated atrial fibrillation (AF) in conscious dogs with heart failure and inducible AF, further supporting its potential as an antiarrhythmic agent. []
Relevance: Although structurally distinct from N-{3-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide, ISQ-1 offers insights into the development of antiarrhythmic agents targeting specific ion channels like Kv1.5. ISQ-1's ability to selectively prolong atrial refractory period and terminate AF in a heart failure model suggests a potential strategy for developing antiarrhythmic drugs with minimal ventricular effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.